Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Protodioscin, a furostanolic steroidal saponin, is a key bioactive compound found in various Dioscorea species (yams) and serves as a vital precursor for the semi-synthesis of numerous steroidal drugs. Understanding its intricate biosynthesis is paramount for enhancing its production through metabolic engineering and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the protodioscin biosynthesis pathway in Dioscorea, detailing the enzymatic steps from the precursor cholesterol to the final glycosylated product. It offers in-depth, field-proven insights into the key enzyme families, their functional characterization, and the regulatory networks that govern this complex metabolic route. Furthermore, this guide presents detailed, step-by-step experimental protocols for the extraction, quantification, and functional analysis of the genes and enzymes involved, equipping researchers and drug development professionals with the necessary tools to advance their work in this field.
Introduction: The Significance of Protodioscin and its Dioscorea Origin
Dioscorea species, perennial herbaceous vines, are not only a vital food source in many parts of the world but also a rich reservoir of medicinally important phytochemicals. Among these, steroidal saponins, particularly protodioscin, have garnered significant scientific and commercial interest. Protodioscin exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects. Its structural backbone, diosgenin, is a cornerstone of the pharmaceutical industry, serving as a starting material for the synthesis of corticosteroids, sex hormones, and other steroid-based drugs.
The biosynthesis of protodioscin is a multi-step process that begins with the cyclization of 2,3-oxidosqualene to form cycloartenol, which is then converted to cholesterol. A series of hydroxylation and oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), transform cholesterol into the aglycone diosgenin. Subsequently, a cascade of glycosylation events, mediated by UDP-glycosyltransferases (UGTs), attaches sugar moieties to the diosgenin core, ultimately yielding protodioscin[1]. The efficiency of this pathway and the accumulation of protodioscin can vary significantly among different Dioscorea species, highlighting the importance of understanding the genetic and enzymatic determinants of its production.
This guide will dissect the protodioscin biosynthesis pathway, providing a detailed molecular and methodological framework for its study and manipulation.
The Biosynthetic Blueprint: From Cholesterol to Protodioscin
The biosynthesis of protodioscin can be conceptually divided into three major stages:
-
Upstream Pathway: The synthesis of the steroidal precursor, cholesterol.
-
Core Pathway: The conversion of cholesterol to the aglycone, diosgenin.
-
Downstream Pathway: The glycosylation of diosgenin to form protodioscin and other related saponins.
The Genesis: Cholesterol Biosynthesis
The biosynthesis of cholesterol in plants initiates from the isoprenoid pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to create squalene. The cyclization of 2,3-oxidosqualene, derived from squalene, is a critical branching point. In plants, this cyclization is primarily catalyzed by cycloartenol synthase (CAS) to produce cycloartenol, the precursor for most phytosterols. A series of enzymatic reactions, including demethylation, isomerization, and reduction, then convert cycloartenol to cholesterol.
The Aglycone Forge: Diosgenin Formation
The conversion of cholesterol to diosgenin involves a series of oxidative modifications of the steroidal side chain, predominantly catalyzed by CYP450 enzymes. While the exact sequence and all participating enzymes are still under active investigation, key hydroxylation steps at the C-16, C-22, and C-26 positions are crucial for the formation of the characteristic spiroketal structure of diosgenin[1].
Several candidate CYP450 genes have been identified through transcriptomic analyses of various Dioscorea species, including D. zingiberensis and D. cirrhosa[1][2]. Phylogenetic analysis has suggested the involvement of specific CYP450 families in these hydroxylation steps[1]. For instance, comparative transcriptomic studies have revealed a number of CYP450 and UGT unigenes that are likely involved in diosgenin biosynthesis[1].
dot
graph "Diosgenin_Biosynthesis_from_Cholesterol" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"];
Intermediate1 [label="Hydroxylated Intermediates", fillcolor="#F1F3F4", fontcolor="#202124"];
Diosgenin [label="Diosgenin", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Cholesterol -> Intermediate1 [label="CYP450s (Hydroxylation at C-16, C-22, C-26)", color="#4285F4"];
Intermediate1 -> Diosgenin [label="Spontaneous or\nEnzymatic Cyclization", color="#4285F4"];
// Invisible nodes and edges for layout
{rank=same; Cholesterol}
{rank=same; Intermediate1}
{rank=same; Diosgenin}
}
caption: "Conversion of Cholesterol to Diosgenin."
The Finishing Touches: Glycosylation to Protodioscin
The final and diversifying stage of protodioscin biosynthesis is the sequential attachment of sugar moieties to the diosgenin aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), each exhibiting specificity for the sugar donor, the acceptor molecule (diosgenin or its glycosylated intermediates), and the position of attachment.
Protodioscin is a furostanol glycoside with a branched trisaccharide chain at the C-3 position and a glucose molecule at the C-26 position. The assembly of this complex sugar structure requires the coordinated action of multiple UGTs. Transcriptome analysis of Dioscorea species has led to the identification of numerous candidate UGT genes potentially involved in saponin biosynthesis[3]. Functional characterization of these UGTs is crucial to elucidate the precise glycosylation sequence.
dot
graph "Protodioscin_Biosynthesis_from_Diosgenin" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
Diosgenin [label="Diosgenin", fillcolor="#FBBC05", fontcolor="#202124"];
Trillin [label="Trillin\n(Diosgenin-3-O-β-D-glucopyranoside)", fillcolor="#F1F3F4", fontcolor="#202124"];
Intermediate_Glycoside [label="Intermediate Glycosides", fillcolor="#F1F3F4", fontcolor="#202124"];
Protodioscin [label="Protodioscin", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Diosgenin -> Trillin [label="UGT (Glucosylation at C-3)", color="#EA4335"];
Trillin -> Intermediate_Glycoside [label="UGTs (Rhamnosylation)", color="#EA4335"];
Intermediate_Glycoside -> Protodioscin [label="UGT (Glucosylation at C-26)", color="#EA4335"];
// Invisible nodes and edges for layout
{rank=same; Diosgenin}
{rank=same; Trillin}
{rank=same; Intermediate_Glycoside}
{rank=same; Protodioscin}
}
caption: "Glycosylation of Diosgenin to Protodioscin."
A key enzyme in the final steps of the pathway is the furostanol glycoside 26-O-β-glucosidase (F26G). This enzyme is responsible for the conversion of furostanol glycosides like protodioscin to spirostanol glycosides (e.g., dioscin) by cleaving the glucose at the C-26 position. This conversion is often observed during post-harvest processing and storage of Dioscorea tubers. The purification and characterization of F26G from Costus speciosus has provided valuable insights into its substrate specificity and kinetic properties[4].
Regulatory Landscape: Transcriptional Control of the Pathway
The biosynthesis of protodioscin is a tightly regulated process, influenced by developmental cues and environmental stimuli. Transcription factors (TFs) play a pivotal role in orchestrating the expression of the biosynthetic genes. Several families of TFs, including WRKY and bHLH, have been implicated in the regulation of steroidal saponin biosynthesis in Dioscorea and other plants.
Transcriptome analysis of Dioscorea cirrhosa revealed a strong correlation between the expression of 22 TFs and the genes involved in diosgenin biosynthesis[1]. Among these, members of the WRKY and bHLH families were identified, suggesting their involvement in coordinating the expression of the pathway genes. WRKY TFs are known to bind to W-box cis-acting elements in the promoters of their target genes, thereby activating or repressing transcription[5][6][7]. Similarly, bHLH TFs are involved in a wide range of developmental and metabolic processes in plants. Further research, such as yeast one-hybrid (Y1H) assays and chromatin immunoprecipitation (ChIP), is needed to confirm the direct binding of these TFs to the promoters of protodioscin biosynthetic genes in Dioscorea[8].
Subcellular Organization of the Biosynthetic Machinery
The enzymes involved in protodioscin biosynthesis are compartmentalized within the plant cell, a strategy that enhances metabolic efficiency and prevents unwanted side reactions. The initial steps of the isoprenoid pathway occur in the cytoplasm and plastids. The subsequent conversion of cycloartenol to cholesterol and then to diosgenin, which involves numerous CYP450s, is believed to be primarily localized to the endoplasmic reticulum (ER). The final glycosylation steps, catalyzed by UGTs, are also likely to occur in the cytoplasm or at the cytoplasmic face of the ER.
Determining the precise subcellular localization of each enzyme is crucial for a complete understanding of the pathway and for successful metabolic engineering efforts. Experimental approaches such as immunofluorescence microscopy and the use of fluorescent protein tags (e.g., GFP) fused to the biosynthetic enzymes can provide direct evidence of their localization within Dioscorea cells[9][10][11].
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments in the study of protodioscin biosynthesis.
Extraction and Quantification of Protodioscin by HPLC-MS/MS
This protocol describes a validated method for the accurate quantification of protodioscin in Dioscorea plant material.
Materials:
-
Dried and powdered Dioscorea rhizome
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Protodioscin analytical standard
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Extraction:
-
Accurately weigh 100 mg of the powdered Dioscorea sample into a 15 mL centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-22 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for protodioscin and an internal standard (if used). For protodioscin, a common transition is m/z 1049.5 → 887.4.
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
Quantification:
-
Prepare a calibration curve using a series of protodioscin standard solutions of known concentrations.
-
Analyze the extracted samples and the standard solutions under the same HPLC-MS/MS conditions.
-
Quantify the amount of protodioscin in the samples by comparing the peak areas to the calibration curve.
Table 1: Validated HPLC-MS/MS Parameters for Protodioscin Quantification
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI+ |
| MRM Transition | 1049.5 → 887.4 (Quantifier), 1049.5 → 439.2 (Qualifier) |
| Collision Energy | 35 eV (for 887.4), 50 eV (for 439.2) |
Note: These parameters may require optimization depending on the specific instrumentation used.[12][13][14]
Gene Cloning and Functional Characterization in a Heterologous Host
This workflow outlines the steps for identifying, cloning, and functionally characterizing a candidate biosynthetic gene (e.g., a CYP450 or UGT) from a Dioscorea species.
dot
graph "Gene_Cloning_and_Functional_Characterization_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
A [label="1. Candidate Gene Identification\n(Transcriptome Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2. Gene Cloning\n(RT-PCR and RACE)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3. Vector Construction\n(Yeast or Plant Expression Vector)", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="4. Heterologous Expression\n(Yeast or N. benthamiana)", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="5. In Vivo/In Vitro Enzyme Assay", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="6. Product Identification\n(LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
A -> B [color="#4285F4"];
B -> C [color="#4285F4"];
C -> D [color="#4285F4"];
D -> E [color="#EA4335"];
E -> F [color="#34A853"];
}
caption: "Workflow for Gene Cloning and Functional Characterization."
Detailed Steps:
Gene Co-expression Network Analysis
Weighted Gene Co-expression Network Analysis (WGCNA) is a powerful systems biology approach to identify modules of co-expressed genes that are associated with a specific trait, such as protodioscin content.
Methodology:
Future Perspectives and Applications
A thorough understanding of the protodioscin biosynthesis pathway opens up exciting avenues for metabolic engineering and drug discovery.
-
Enhanced Protodioscin Production: Overexpression of key biosynthetic genes (e.g., rate-limiting CYP450s and UGTs) or transcription factors in Dioscorea or in a heterologous host could significantly increase protodioscin yields.
-
Novel Bioactive Saponins: The combinatorial expression of different UGTs could lead to the production of novel saponin derivatives with potentially enhanced or new pharmacological activities.
-
Synthetic Biology Approaches: The reconstruction of the entire protodioscin biosynthesis pathway in a microbial chassis like Saccharomyces cerevisiae offers a promising platform for the sustainable and scalable production of protodioscin and its derivatives.
Conclusion
The elucidation of the protodioscin biosynthesis pathway in Dioscorea species is a complex yet rewarding endeavor. This technical guide has provided a comprehensive framework for understanding the key enzymatic steps, regulatory mechanisms, and experimental methodologies involved in this intricate metabolic network. By leveraging the knowledge and protocols presented herein, researchers and drug development professionals can accelerate their efforts to unravel the remaining mysteries of this pathway, ultimately unlocking the full potential of protodioscin and its derivatives for pharmaceutical and biotechnological applications.
References
-
Zhou, Y., et al. (2024). Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L. PeerJ, 12, e16702. [Link]
-
Inoue, K., et al. (1996). Purification and characterization of furostanol glycoside 26-O-beta-glucosidase from Costus speciosus rhizomes. FEBS Letters, 378(2), 147-150. [Link]
-
Zeng, Y., et al. (2024). Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay. Methods and Protocols, 7(3), 49. [Link]
-
Wang, L., et al. (2017). Weighted Gene Co-expression Network Analysis of the Dioscin Rich Medicinal Plant Dioscorea nipponica. Frontiers in Plant Science, 8, 973. [Link]
-
Gibson, D. G., et al. (2008). One-step assembly in yeast of 25 overlapping DNA fragments to form a complete synthetic Mycoplasma genitalium genome. Proceedings of the National Academy of Sciences, 105(51), 20404-20409. [Link]
-
Pufan, C., et al. (2020). Development and Validation of an LC-MS/MS Method for Protodioscin Identification and Quantification in Herbal Supplements with Tribulus terrestris L. Acta Biologica Marisiensis, 3(1), 53-61. [Link]
-
Wang, H., et al. (2023). The Functional Characterization of DzCYP72A12-4 Related to Diosgenin Biosynthesis and Drought Adaptability in Dioscorea zingiberensis. International Journal of Molecular Sciences, 24(9), 8309. [Link]
-
Li, Y., et al. (2023). Identification of WRKY gene family in Dioscorea opposita Thunb. reveals that DoWRKY71 enhanced the tolerance to cold and ABA stress. BMC Plant Biology, 23(1), 38. [Link]
-
Nakayasu, M., et al. (2015). Identification of furostanol glycoside 26-O-β-glucosidase involved in steroidal saponin biosynthesis from Dioscorea esculenta. Plant and Cell Physiology, 56(12), 2375-2385. [Link]
-
He, X., et al. (2022). Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica. Frontiers in Plant Science, 13, 894382. [Link]
-
Wang, L., et al. (2017). Weighted Gene Co-expression Network Analysis of the Dioscin Rich Medicinal Plant Dioscorea nipponica. Frontiers in Plant Science, 8, 973. [Link]
-
Lee, M. W., & Yang, B. (2014). Transient expression assay in N. benthamiana leaves for intracellular localization study. Bio-protocol, 4(12), e1151. [Link]
-
Liu, W. H., et al. (2009). Yam storage protein dioscorins from Dioscorea alata and Dioscorea japonica exhibit distinct immunomodulatory activities in mice. Journal of Agricultural and Food Chemistry, 57(11), 4913-4919. [Link]
-
Al-Sultani, A. H. (2025). Yeast Genetic Modification Procedures: A Comprehensive Overview. ResearchGate. [Link]
-
Rushton, P. J., et al. (2010). WRKY transcription factors: evolution, binding, and action. Trends in Plant Science, 15(5), 247-258. [Link]
-
Li, W., et al. (2014). A new quantitation method of protodioscin by HPLC–ESI-MS/MS in rat plasma and its application to the pharmacokinetic study. Journal of Chromatography B, 967, 146-153. [Link]
-
Chen, J., et al. (2012). Quantitative determination of diosgenin in Dioscorea zingiberensis cell cultures by microplate-spectrophotometry and high-performance liquid chromatography. African Journal of Pharmacy and Pharmacology, 6(15), 1186-1192. [Link]
-
Xiang, L., et al. (2022). Identification of WRKY transcription factors involved in regulating the biosynthesis of the anti-cancer drug camptothecin in Ophiorrhiza pumila. Plant Molecular Biology, 109(1-2), 155-170. [Link]
-
Zhang, Y., et al. (2020). Weighted gene coexpression network analysis (WGCNA) and modules related to saponin biosynthesis. BMC Genomics, 21(1), 1-15. [Link]
-
Saloheimo, M., et al. (2003). Yeast Saccharomyces cerevisiae as a tool in cloning and analysis of fungal genes. VTT Publications. [Link]
-
Anonymous. (n.d.). β-Glucosidase Activity Assay Protocol. Scribd. [Link]
-
Pufan, C., et al. (2020). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR PROTODIOSCIN IDENTIFICATION AND QUANTIFICATION IN HERBAL SUPPLEMENTS WITH T. Acta Biologica Marisiensis, 3(1), 53-61. [Link]
-
Merz, C., et al. (2024). Optimization of the fluorogen-activating protein tag for quantitative protein trafficking and co-localization studies in S. cerevisiae. bioRxiv. [Link]
-
He, X., et al. (2022). Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica. Frontiers in Plant Science, 13, 894382. [Link]
-
Ciolkowski, I., et al. (2008). Studies on DNA-binding selectivity of WRKY transcription factors lend structural clues into WRKY-domain function. Plant Molecular Biology, 68(1-2), 81-92. [Link]
-
Jako, E., et al. (2020). Multiplex Genome Engineering Methods for Yeast Cell Factory Development. Frontiers in Bioengineering and Biotechnology, 8, 597033. [Link]
-
Stadler, C., et al. (2013). Immunofluorescence and fluorescent-protein tagging show high correlation for protein localization in mammalian cells. Nature Methods, 10(4), 315-323. [Link]
-
Arthan, D., et al. (2006). Furostanol glycoside 26-O-β-glucosidase from the leaves of Solanum torvum. Phytochemistry, 67(1), 34-40. [Link]
-
Wang, Y., et al. (2023). An Agrobacterium-Mediated Transient Expression Method for Functional Assay of Genes Promoting Disease in Monocots. International Journal of Molecular Sciences, 24(8), 7561. [Link]
-
Eltis, L. D., & Mohn, W. W. (2025). Identification of the aldolase responsible for the production of 22-hydroxy-23,24-bisnorchol-4-ene-3-one from natural sterols in Mycolicibacterium smegmatis. ResearchGate. [Link]
-
Christ, B., et al. (2019). Identification of diosgenin-biosynthetic cytochrome P450s using a pooled-screen approach. Nature Plants, 5(8), 849-858. [Link]
-
Vitas. (n.d.). Quantification of Protodioscin and Diosgenin in Fenugreek extract using HPLC-UV. Vitas.no. [Link]
-
Chang, Y. L., et al. (2022). Insight into the Phylogeny and Binding Ability of WRKY Transcription Factors. International Journal of Molecular Sciences, 23(5), 2828. [Link]
-
Wang, Y., et al. (2023). Weighted Gene Co-Expression Network Analysis Reveals Key Pathways and Hub Genes Associated with Successful Grafting in Pecan (Carya illinoinensis). International Journal of Molecular Sciences, 24(8), 7500. [Link]
-
Wei, W., et al. (2024). Enhancement of the Degradation of Phytosterol Side Chains in Mycolicibacterium by Eliminating the Redox Sensitivity of Key Thiolase and Augmenting Cell Activity. Metabolites, 14(12), 805. [Link]
-
Zeng, Y., et al. (2024). Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay. Methods and Protocols, 7(3), 49. [Link]
-
Workman, R. E., et al. (2018). A Toolkit for automated High-Throughput Cloning and Manipulation of DNA in Fission and Budding yeast. Concordia's Spectrum. [Link]
-
Kuryan, B. G., & Morse, R. H. (2023). Examining Protein Localization via Fluorescence Microscopy in Saccharomyces cerevisiae. Knowledge Box. [Link]
-
Nosov, A. M., et al. (2017). The HPLC-MS profiles of extracts from Dioscorea deltoidea cell biomass grown in different cultivation systems. ResearchGate. [Link]
-
Zeng, Y., et al. (2024). Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay. NSF Public Access Repository. [Link]
-
Li, M., et al. (2021). Identification and Characterization of a Trillin Rhamnosyltransferase From Dioscorea zingiberensis. Frontiers in Plant Science, 12, 707951. [Link]
-
Griffiths, J. S., et al. (2015). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). Analytical and Bioanalytical Chemistry, 407(18), 5437-5442. [Link]
-
Li, J., et al. (2022). The genome of Dioscorea zingiberensis sheds light on the biosynthesis, origin and evolution of the medicinally important diosgenin saponins. Horticulture Research, 9, uhac132. [Link]
-
Schwartz, S. L., & Feldman, J. L. (2017). Fluorescent Tagging of Endogenous Genes with SapTrap. Addgene Blog. [Link]
-
Li, Y., et al. (2025). Genome-wide characterization of the CYP450 gene family of Lagerstroemia indica and its functional role in anthocyanin biosynthesis. Maximum Academic Press. [Link]
-
Zhao, Q., et al. (2022). Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis. BMC Plant Biology, 22(1), 1-16. [Link]
-
Zito, A. (2025). A Complete Guide to WGCNA: Applications in Gene Correlation Network Analysis. BigOmics Analytics. [Link]
-
Fujimori, T. (2023). Doctoral Dissertation Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin. Shizuoka University. [Link]
Sources